molecular formula C14H11ClO3 B3095089 5-Chloro-3-(3-methoxyphenyl)benzoic acid CAS No. 1261902-19-5

5-Chloro-3-(3-methoxyphenyl)benzoic acid

Cat. No. B3095089
CAS RN: 1261902-19-5
M. Wt: 262.69 g/mol
InChI Key: JMLYJZBBCHQNKB-UHFFFAOYSA-N
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Description

“5-Chloro-3-(3-methoxyphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11ClO3 . It is functionally related to benzoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a chlorine atom and a methoxyphenyl group attached .

Scientific Research Applications

5-Chloro-3-(3-methoxyphenyl)benzoic acid has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of other compounds, such as 5-chloro-2-methoxyphenyl benzoate, 5-chloro-3-methoxybenzoic acid esters, and 5-chloro-3-methoxybenzamide. It has also been used in the synthesis of a variety of drugs, such as metronidazole and cefuroxime. In addition, this compound has been used in the synthesis of a variety of dyes and pigments, such as quinacridone and azo dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-methoxyphenyl)benzoic acid is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It is also believed to act as an antioxidant, scavenging free radicals and preventing damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-tumor activity in cell culture studies. In addition, this compound has been shown to have anti-fungal and anti-bacterial activity in laboratory studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-3-(3-methoxyphenyl)benzoic acid in laboratory experiments is its availability and low cost. It is widely available and can be easily synthesized from commercially available reagents. It is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use. For example, it is not water soluble and therefore cannot be used in aqueous solutions. In addition, it is not soluble in many organic solvents, so it must be used in anhydrous solvents.

Future Directions

There are a number of potential future directions for 5-Chloro-3-(3-methoxyphenyl)benzoic acid research. One potential direction is to explore its potential as an anti-cancer agent. Another potential direction is to explore its potential as an anti-microbial agent. Additionally, further research could be conducted to explore its potential as an antioxidant and to identify other potential biochemical and physiological effects. Finally, further research could be conducted to explore its potential as a substrate for the synthesis of other compounds.

properties

IUPAC Name

3-chloro-5-(3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLYJZBBCHQNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689158
Record name 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261902-19-5
Record name 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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